molecular formula C14H15NO2 B14428398 Ethyl 2-methyl-1H-3-benzazepine-4-carboxylate CAS No. 86051-63-0

Ethyl 2-methyl-1H-3-benzazepine-4-carboxylate

Katalognummer: B14428398
CAS-Nummer: 86051-63-0
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: HHMCFVXRAWMZSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-methyl-1H-3-benzazepine-4-carboxylate is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a benzene ring fused to an azepine ring, with an ethyl ester group at the 4-position and a methyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-1H-3-benzazepine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-arylacetamides with suitable reagents under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the azepine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-methyl-1H-3-benzazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methyl-1H-3-benzazepine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-1H-3-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-methyl-1H-3-benzazepine-4-carboxylate can be compared with other benzazepine derivatives, such as:

  • Ethyl 1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
  • Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate

Uniqueness: The presence of the methyl group at the 2-position and the ethyl ester group at the 4-position distinguishes this compound from other benzazepine derivatives. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

86051-63-0

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

ethyl 2-methyl-1H-3-benzazepine-4-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-9-12-7-5-4-6-11(12)8-10(2)15-13/h4-7,9H,3,8H2,1-2H3

InChI-Schlüssel

HHMCFVXRAWMZSY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=CC=CC=C2CC(=N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.